(3-Aminopropyl)(methoxy)amine hydrochloride

GABA aminotransferase inhibition neurochemistry structure‑activity relationship

Challenge: Achieving sequential, one-pot conjugations with precious biomolecules without introducing stoichiometric uncertainty or competing kinetics. Solution: (3-Aminopropyl)(methoxy)amine hydrochloride (MAPA·HCl)-a solid, hygroscopic bifunctional linker. - >85% conjugation efficiency with reducing glycans while preserving closed-ring integrity. - O-methyl cap eliminates GABA-T inhibition (hydroxylamine analog Ki = 0.4 mM). - HCl salt form removes free base volatility (flash point 23°C) for precise stoichiometric control.

Molecular Formula C4H13ClN2O
Molecular Weight 140.61 g/mol
Cat. No. B13254751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminopropyl)(methoxy)amine hydrochloride
Molecular FormulaC4H13ClN2O
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESCONCCCN.Cl
InChIInChI=1S/C4H12N2O.ClH/c1-7-6-4-2-3-5;/h6H,2-5H2,1H3;1H
InChIKeyBRDNLNPOMMVFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure, Synonyms, and Core Characteristics


(3-Aminopropyl)(methoxy)amine hydrochloride (CAS 1646541‑82‑3; also named 3‑(methoxyamino)propylamine hydrochloride, MAPA·HCl) is a bifunctional C3‑alkoxyamine building block that combines a terminal primary amine with an N‑methoxy‑secondary amine [1]. The free base (CAS 201478‑62‑8) is a colourless to pale yellow liquid; the hydrochloride is a hygroscopic solid that is freely miscible with water and polar organic solvents . Its defining chemical feature is the methoxyamine (–NH–OCH₃) group, which undergoes selective oxime ligation with aldehydes/ketones under mild conditions, while the primary amine remains available for orthogonal coupling (e.g., amidation, NHS ester chemistry) [1].

01 Bifunctional C3-alkoxyamine with selective oxime ligation
02 Primary amine available for orthogonal amidation or NHS ester coupling
03 Hydrochloride salt for solid-phase convenience and precise stoichiometry

Why Generic Amine Building Blocks Fall Short


Simple 1,3‑diaminopropane, 3‑methoxypropylamine, or O‑methylhydroxylamine each possess only one of the two orthogonal functional groups that MAPA provides in a single molecule. Replacing MAPA with a mixture of two separate reagents introduces stoichiometric uncertainty, competing reaction kinetics, and the inability to perform sequential, one‑pot conjugations [1]. Moreover, O‑methylation of the hydroxylamine nitrogen abolishes the potent GABA‑aminotransferase (GABA‑T) inhibitory activity of the hydroxylamine analog (Ki = 0.4 mM), demonstrating that even minor structural changes drastically alter biological activity profiles [2]. The hydrochloride salt form also removes the volatility and handling hazards of the liquid free base (bp ~118 °C, flash point 23 °C), giving solid‑phase convenience and precise stoichiometric control for research and process chemistry .

Monofunctional amine reagents

Single-functional group alternatives cannot enable sequential one-pot conjugation without stoichiometric drift.

Hydroxylamine-based analogs

O-methylation abolishes GABA-T activity, but structural changes may introduce off-target enzyme profiles.

Free base liquid form

Volatile, flammable liquid requires specialized handling; HCl salt provides solid-phase control.

Quantitative Differentiation Evidence vs. Close Analogs


GABA-T Inhibitory Activity: Methylation Impact

3‑(Hydroxyamino)propylamine (HPA) is a competitive GABA‑T inhibitor with Ki = 0.4 mM, comparable to aminooxyacetic acid and valproic acid. In the same enzyme assay, the O‑methyl derivative 3‑(methoxyamino)propylamine (OMe‑HPA; the free base of the target hydrochloride) displayed only ‘weak activity’ [1]. This >10‑fold difference demonstrates that methylation of the hydroxylamine nitrogen largely abolishes GABA‑T binding, a property that can be exploited when GABA‑T inhibition constitutes an off‑target liability.

GABA-T Affinity
Head-to-head
MAPA·HCl free base: weak activity
HPA: Ki = 0.4 mM
>10-fold reduction in enzyme binding; methylation avoids off-target GABA-T inhibition
Porcine brain enzyme assay, competition with GABA
GABA aminotransferase inhibition neurochemistry structure‑activity relationship

Reversible Glycan Conjugation Efficiency

The methoxyamino group of MAPA reacts with reducing glycans to form a closed‑ring oxime adduct that preserves glycan structural integrity. Acidic treatment cleaves the oxime linkage, regenerating free reducing glycans in >85% yield as confirmed by MALDI‑TOF MS [1]. The Fmoc‑protected version (F‑MAPA) can be recycled through five derivatization–cleavage cycles without measurable loss in conjugation efficiency [2]. Simple diamines such as 1,3‑diaminopropane lack this reversible ligation capability, making them permanent, non‑cleavable modifications.

Glycan Release
Head-to-head
MAPA·HCl: >85% recovery of free glycan
1,3-Diaminopropane: 0% reversibility
Reversible oxime ligation enables traceless release for structural analysis
MALDI-TOF MS, LNnT glycan, water cleavage
glycomics bioconjugation oxime ligation

Thermal Stability in Superheated Steam

In a comparative flow‑reactor study at 500–560 °C and 9.5–17.5 MPa, the free base of the target compound (3‑methoxypropylamine, MOPA) was thermolyzed alongside morpholine, ethanolamine, cyclohexylamine, and dimethylamine. MOPA exhibited an activation energy Ea = 254 kJ mol⁻¹, ln(A) = 35.6 s⁻¹, and the lowest activation volume among all amines tested (Va = 6 cm³ mol⁻¹ vs 137–369 cm³ mol⁻¹ for comparators) [1]. A low activation volume implies that MOPA degradation is relatively insensitive to pressure fluctuations in the superheater, resulting in more predictable first‑order decay kinetics.

Activation Volume (Va)
Head-to-head
MOPA free base: Va = 6 cm³ mol⁻¹
Comparators: 137–369 cm³ mol⁻¹
22–61-fold lower activation volume; pressure-insensitive degradation kinetics
500–560°C, 9.5–17.5 MPa flow reactor
amine thermolysis corrosion inhibition PWR water chemistry

Volatility for Steam-Liquid Partitioning

In a PWR secondary‑loop test campaign, relative amine volatilities followed the trend: DAE ≈ ETA ≈ 3‑hydroxyquinuclidine < 2‑amino‑2‑methyl‑1‑propanol < morpholine < 3‑methoxypropylamine (MPA) < ammonia. MPA’s distribution ratio sits directly between morpholine and ammonia, providing sufficient steam‑phase carryover to protect wet steam piping while avoiding the excessive volatility of ammonia that leaves condensate films under‑protected [1]. Morpholine, the closest less‑volatile alternative, requires substantially higher feed concentrations to achieve equivalent pH elevation in the condensate .

Volatility Rank
Reported
MPA volatility: intermediate (morpholine
Fills volatility gap; balanced steam/liquid protection without ammonia drawbacks
PWR loop test, 286°C, 1000 psig
Physical Form
Data to verify
HCl salt: non-volatile crystalline solid
Free base: flammable liquid (flash point 22.8°C)
Solid form simplifies storage, handling, and gravimetric dispensing
Class-level inference; review COA for lot-specific data
amine distribution ratio corrosion control steam‑water cycle

Salt-Form Handling and Safety Advantages

The free base 3‑methoxypropylamine is a flammable liquid (flash point 22.8 °C, vapour pressure 16.8 mmHg at 25 °C, boiling point 118 °C) . In contrast, the hydrochloride salt is a non‑volatile crystalline solid that can be weighed accurately on a laboratory balance without specialised vapour‑control equipment. While the dihydrochloride (CAS 145494‑52‑6) is also available, the monohydrochloride offers the advantage of a single‑protonation state, which is advantageous when controlled stoichiometric generation of the free amine is required for sensitive conjugation or polymerisation reactions . This solid‑liquid phase difference constitutes a first‑order procurement criterion for laboratories that cannot handle flammable liquid amines.

Physical Form
Data to verify
HCl salt: non-volatile crystalline solid
Free base: flammable liquid (flash point 22.8°C)
Solid form simplifies storage, handling, and gravimetric dispensing
Class-level inference; review COA for lot-specific data
chemical procurement laboratory safety salt selection

High-Value Application Scenarios


Catch-and-Release Glycan Library Construction

When building glycan microarrays or neoglycoprotein libraries from precious natural glycans, MAPA·HCl provides the only commercial linker that (i) derivatises reducing glycans with >85% conjugation efficiency, (ii) preserves closed‑ring integrity for native‑like recognition, and (iii) releases intact glycans upon acid cleavage for structural verification [1]. The F‑MAPA variant adds fluorescence for HPLC tracking, and the linker can be recovered and reused five times without activity loss [2].

Conjugation Without GABA-T Off-Target Activity

In medicinal chemistry campaigns that employ alkoxyamine linkers for bioconjugation but must avoid GABA‑T inhibition or hydroxylamine‑related toxicity, MAPA·HCl is the preferred intermediate. The O‑methyl cap reduces GABA‑T affinity from Ki = 0.4 mM (hydroxylamine analog) to non‑quantifiable weak activity, while retaining the oxime ligation reactivity of the methoxyamino group [3].

PWR Secondary-Side pH Control

For nuclear power plants transitioning from ammonia‑only all‑volatile treatment to amine‑based corrosion control, MOPA (generated in situ from MAPA·HCl) offers a distribution ratio between morpholine and ammonia that protects both liquid and steam phases [4]. Its thermolysis follows well‑characterised first‑order kinetics with the lowest activation volume among five candidate amines (Va = 6 cm³ mol⁻¹), simplifying predictive modelling of degradation product formation [5].

Ziegler-Natta Catalyst Internal Donor

Patent literature demonstrates that 3‑methoxypropylamines function as internal electron donors in MgCl₂‑supported Ziegler‑Natta catalysts, influencing molecular weight distribution and chemical composition distribution of ethylene copolymers [6]. Procuring the hydrochloride salt allows catalyst manufacturers to generate the free amine precisely at the point of catalyst preparation, avoiding the handling and purity challenges of the hygroscopic, flammable liquid free base.

Application
Selection Property
Validation Focus
Catch-and-release glycan library construction
Reversible oxime ligation
Glycan recovery yield and structural integrity post cleavage
Bioconjugation without GABA-T off-target activity
Reduced GABA-T enzyme affinity
Off-target enzyme activity profiling and linker reactivity
PWR secondary-side pH control
Intermediate amine volatility and thermolysis profile
pH distribution between phases and degradation kinetic predictability
Ziegler-Natta catalyst internal donor
Solid precursor handling and free amine release
Free amine generation accuracy and catalyst performance impact
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